

BIA 10-2474 Toxicology Data: Technical Support Center

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Compound of Interest		
Compound Name:	BIA 10-2474	
Cat. No.:	B606104	Get Quote

This technical support center provides essential information and troubleshooting guidance for researchers, scientists, and drug development professionals working with the fatty acid amide hydrolase (FAAH) inhibitor, **BIA 10-2474**. The information is compiled from preclinical and clinical studies to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is **BIA 10-2474** and its intended mechanism of action?

A: **BIA 10-2474** is an experimental, long-acting inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] The primary role of FAAH is to break down endocannabinoids, such as anandamide.[2][3][4] By inhibiting FAAH, **BIA 10-2474** was designed to increase the levels of anandamide in the central nervous system and peripheral tissues.[1][5] This mechanism was being investigated for its therapeutic potential in treating conditions like anxiety, chronic pain, and Parkinson's disease.[1]

Q2: What were the critical outcomes of the Phase I clinical trial?

A: The Phase I trial was terminated after severe adverse events occurred in the highest-dose cohort.[6] While single doses up to 100 mg and multiple daily doses up to 20 mg for 10 days were well tolerated, the cohort receiving 50 mg daily experienced a catastrophic outcome.[6] In this group, five of the six participants experienced severe central nervous system (CNS) adverse events after 5-6 days of administration, which included hemorrhagic and necrotic brain lesions, leading to the death of one volunteer.[5][6][7]



Q3: Was the severe neurotoxicity observed in humans predicted by preclinical animal studies?

A: No, the severe neurotoxicity was not predicted by the extensive preclinical toxicology program.[7][8] Studies were conducted in four species (mouse, rat, dog, and monkey) and did not show significant neurotoxicity.[1][7] While some minor CNS effects like weakness and ataxia were seen at high doses in rodents, and lung lesions were found in dogs at the highest dose, these findings were not considered indicative of the severe brain damage that occurred in humans.[1][9][10]

Q4: What is the suspected mechanism of BIA 10-2474 toxicity?

A: The exact mechanism remains unproven, but it is widely believed to be an "off-target" effect, unrelated to FAAH inhibition.[8] Several other FAAH inhibitors have been tested in humans without causing similar adverse events.[11][12] The two leading hypotheses are:

- Inhibition of other serine hydrolases: BIA 10-2474 was found to be less selective than other FAAH inhibitors and interacts with several other lipases and hydrolases (e.g., ABHD6, CES1, PNPLA6).[13][14] This broad inhibition may have disrupted lipid metabolism and cellular networks within the brain, leading to neurotoxicity.[13]
- Toxicity of a metabolite: It has been theorized that the imidazole-pyridine leaving group from
 the BIA 10-2474 molecule could produce a harmful isocyanate, which could then bind to
 various proteins in the brain and cause cell death.[1]

Quantitative Toxicology Data

Table 1: Preclinical Repeated-Dose Toxicology Summary



Species	Study Duration	Route	No Observed Adverse Effect Level (NOAEL)	Key Adverse Findings at Higher Doses
Rat	13-week & 26- week	Oral	10 mg/kg/day[1]	CNS effects (weakness, decreased activity, ataxia). [9]
Mouse	13-week	Oral	Not specified	CNS effects (weakness, decreased activity, ataxia). [9]
Dog	13-week	Oral	Not specified	Lung lesions in two animals at the highest dose group; salivation and vomiting.[1]
Monkey	13-week	Oral	75 mg/kg/day[1]	Insignificant alterations in the mesencephalon. [8][10] Several deaths/euthanasi as were reported by the French regulatory agency (ANSM) but were not in the trial protocol. [1]

Table 2: Human Phase I Clinical Trial Dosing and Outcomes



Study Phase	Dose Administered	Number of Participants	Outcome
Single Ascending Dose (SAD)	0.25 mg to 100 mg	84 (across all SAD cohorts)	Well tolerated with no serious adverse events reported.[1][6]
Multiple Ascending Dose (MAD)	2.5 mg, 5 mg, 10 mg, 20 mg (once daily for 10 days)	6 active + 2 placebo per cohort	Well tolerated.[6]
Multiple Ascending Dose (MAD)	50 mg (once daily for 10 days)	6 active + 2 placebo	Trial Terminated. Severe CNS adverse events in 5 of 6 volunteers receiving the drug, resulting in 1 death and 4 hospitalizations.[6]

Experimental Protocols & Methodologies Preclinical Safety and Toxicology Studies

A comprehensive regulatory toxicology program was performed to support the clinical trial application. This included:

- Safety Pharmacology: Studies were conducted in rats and dogs to assess effects on vital functions.[1]
- Repeated-Dose Toxicity: Studies were performed in mice, rats, dogs, and non-human primates.[1][8]
 - Species: Mouse, Rat (Sprague-Dawley), Dog (Beagle), Monkey (Cynomolgus).
 - Duration: Included 13-week sub-chronic studies and a 26-week chronic study in rats.[1]
 - Administration: Oral (PO).



 Endpoints: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

Phase I First-in-Human Clinical Trial (NCT02269511)

- Design: A double-blind, randomized, placebo-controlled, single- and multiple-ascending dose study.[6]
- Participants: 116 healthy male and female volunteers were recruited into the study before its termination.[1][6]
- Single Ascending Dose (SAD) Phase: Volunteers received a single oral dose of BIA 10-2474 (from 0.25 mg to 100 mg) or a placebo.[6]
- Multiple Ascending Dose (MAD) Phase: Cohorts of 8 volunteers (6 active, 2 placebo)
 received daily oral doses of BIA 10-2474 (2.5, 5, 10, 20, or 50 mg) for 10 consecutive days.
 [1][6]
- Primary Outcome Measures: Evaluation of safety and tolerability through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.[6]
- Secondary Outcome Measures:
 - Pharmacokinetics (PK): Plasma concentrations of BIA 10-2474 were measured to determine parameters like AUC (Area Under the Curve) and terminal half-life (t½).[6]
 - Pharmacodynamics (PD): Assessed through plasma concentrations of anandamide and other fatty acid amides, and measurement of leukocyte FAAH activity.[6]

Troubleshooting Guide

Issue 1: Unexpected cytotoxicity or neurotoxicity observed in an in vitro or in vivo model.

This observation is consistent with the known toxic profile of **BIA 10-2474** at higher, repeated concentrations. The severe adverse events in humans were characterized by neuronal cell death and microhemorrhages.[5][8]

Troubleshooting & Optimization





Troubleshooting Steps:

- Review Concentration: The toxicity in humans was dose-dependent and appeared after repeated administration of a high dose (50 mg).[6] Verify if your experimental concentration or cumulative exposure could be in a range that induces off-target effects.
- Use Control Compounds: Compare the effects of BIA 10-2474 with other FAAH inhibitors that have a cleaner safety profile (e.g., Pfizer's PF-04457845).[11] This will help distinguish between general FAAH inhibition effects and compound-specific toxicity.
- Assess Off-Target Activity: If possible, use activity-based protein profiling (ABPP) or similar
 proteomic techniques to assess whether other serine hydrolases in your model are being
 inhibited.[13][14] This could confirm if the toxicity you observe is linked to the same offtarget profile suspected in the clinical case.
- Analyze for Metabolites: The toxicity may be caused by a metabolite rather than the parent compound.[1] Consider analytical methods (e.g., LC-MS/MS) to detect the presence of the imidazole-pyridine leaving group or other metabolic byproducts in your system.

Issue 2: Inconsistent or lower-than-expected FAAH inhibition and/or anandamide elevation.

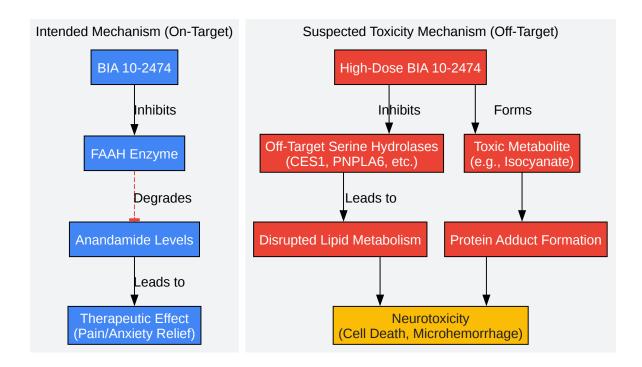
Troubleshooting Steps:

- Confirm Compound Potency: BIA 10-2474 was shown to be a potent FAAH inhibitor in vivo in mice (ED50 of 13.5 μg/kg in the brain) but was reportedly less potent in vitro against human FAAH than some other inhibitors.[8][14] Confirm the IC50 or ED50 in your specific assay or model system.
- Check Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Use analytical chemistry to confirm the purity and concentration of your stock solution.
- Optimize Dosing and Timing: The drug has a terminal half-life of 8-10 hours in humans after 10 days of dosing.[6] Ensure your measurement timepoint is appropriate for the pharmacokinetics in your model. For in vivo studies, complete FAAH inhibition in mouse brain was achieved at doses of 0.1 mg/kg.[8]



 Validate Analytical Methods: Ensure that the methods used to measure FAAH activity or quantify fatty acid amide levels are validated, sensitive, and specific for your sample matrix.

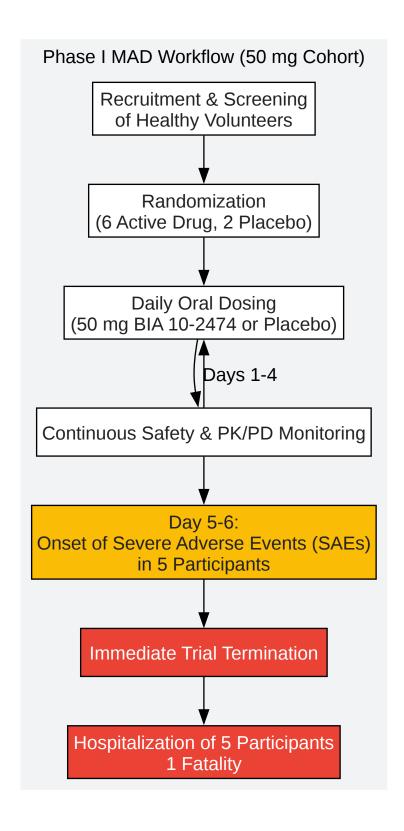
Visualized Pathways and Workflows



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Caption: Suspected toxicity pathways of BIA 10-2474.





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Caption: Workflow of the fatal 50 mg MAD cohort in the Phase I trial.



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